Binding Affinity to CCK-B/Gastrin Receptors in SCLC Cells: JMV 320 vs. JMV 180 and JMV 332
JMV 320 inhibited 125I-CCK-8 binding to CCK-B/gastrin receptors on NCI-H345 small cell lung cancer cells with an IC50 of 1.8 nM, demonstrating approximately 2.7-fold higher affinity than JMV 180 (IC50 4.9 nM) and approximately 3.9-fold higher affinity than JMV 332 (IC50 7.0 nM) in the same experimental series [1].
| Evidence Dimension | Inhibition of 125I-CCK-8 binding to CCK-B/gastrin receptors |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | JMV 180 IC50 = 4.9 nM; JMV 332 IC50 = 7.0 nM |
| Quantified Difference | 2.7-fold more potent than JMV 180; 3.9-fold more potent than JMV 332 |
| Conditions | NCI-H345 small cell lung cancer cell line; 125I-CCK-8 radioligand binding assay |
Why This Matters
Researchers requiring maximal CCK-B receptor occupancy at lower peptide concentrations should select JMV 320 over JMV 180 or JMV 332 to achieve equivalent target engagement.
- [1] Witte DG, Nadzan AM, Martinez J, Rodriguez M, Lin CW. Characterization of the novel CCK analogs JMV-180, JMV-320, and JMV-332 in H345 cells. Peptides. 1992;13(6):1227-1232. DOI: 10.1016/0196-9781(92)90033-y. PMID: 1337381. View Source
